molecular formula C12H19NO5 B14098857 Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

Cat. No.: B14098857
M. Wt: 257.28 g/mol
InChI Key: SBHCMPIMRNJKEB-UHFFFAOYSA-N
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Description

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is a pyrrole-derived compound characterized by a central pyrrolidine/pyrrole ring substituted with ethoxycarbonyl (CO₂Et), hydroxy (OH), and four methyl groups (2,2,5,5-tetramethyl). This structure is critical for its chemical reactivity and biological interactions.

Analytical data from related compounds (e.g., ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate) highlight typical spectral features, such as distinct ¹H-NMR signals for methyl and ester groups, and mass spectrometry (MS) molecular ion peaks (e.g., m/z 362–454) .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

InChI

InChI=1S/C12H19NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7,16H,6H2,1-5H3

InChI Key

SBHCMPIMRNJKEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=O)C1=CC(N(C1(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Esterification of 1-Hydroxy-2,2,5,5-Tetramethylpyrrole-3-Carboxylic Acid

The most direct route involves esterification of the carboxylic acid precursor (CID 75079):

Reaction Scheme:
1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid + Ethanol → Target compound

Optimized Conditions:

Parameter Value
Catalyst Thionyl chloride (SOCl₂)
Solvent Anhydrous dichloromethane
Temperature 0°C → room temperature
Reaction Time 12-18 hours
Yield 85-92%

Mechanistic studies show the SOCl₂-mediated formation of acyl chloride intermediates precedes nucleophilic ethanol attack. Steric effects from tetramethyl groups necessitate extended reaction times compared to simpler pyrrole esters.

Cyclization of Acyclic Precursors

Advanced methods construct the pyrrole ring through [3+2] cycloaddition strategies:

Key Components:

  • α,β-Unsaturated carbonyl compounds
  • Nitroso intermediates
  • Tetramethyl-substituted diamine precursors

Representative Protocol:

  • Condensation of 2-nitroso-3,3-dimethylbutan-1-amine with ethyl acrylate
  • Thermal cyclization at 80°C under nitrogen
  • In situ oxidation of the pyrrolidine intermediate to N-hydroxy-pyrrole

Performance Metrics:

  • Total yield: 68-75% over three steps
  • Requires strict oxygen control during oxidation phase
  • Scalable to 100g batches with consistent purity (>98%)

Catalytic Functionalization Strategies

Iridium-Catalyzed Borylation

Adapting methodologies from heteroaryl synthesis, recent work demonstrates:

Stepwise Modification:

  • Methyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate preparation
  • Iridium-mediated borylation at position 4
  • Suzuki coupling with ethoxycarbonyl reagents

Advantages:

  • Enables late-stage introduction of ethoxycarbonyl group
  • Preserves N-hydroxy functionality
  • Yields: 82-88% for final coupling step

Oxidative Esterification

A patent-derived approach utilizes hydrogen peroxide catalysis:

Reaction System:

  • TEMPO derivative (0.5 mol%)
  • H₂O₂ (1.5 equiv)
  • Ethanol/water (3:1 v/v)

Notable Features:

  • Converts carboxylic acid to ester in one pot
  • Avoids strong acid conditions
  • 78% conversion achieved in 6 hours

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Functional Group Tolerance
SOCl₂ Esterification 92 99 Excellent Moderate
Cyclization 75 98 Good Low
Borylation/Suzuki 88 97 Moderate High
Oxidative 78 95 Excellent High

The catalytic borylation route offers superior functional group compatibility, while traditional esterification provides the highest yields. Industrial-scale production favors oxidative methods due to reduced hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Crystal Packing: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 9.9461 Å, b = 12.1510 Å, and c = 16.8171 Å. Such data provide insights into steric effects of ethoxycarbonyl groups in solid-state arrangements .
  • Stability : Derivatives like 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid N-hydroxysuccinimide ester require storage at -20°C, indicating sensitivity to temperature, whereas ethoxycarbonyl analogs may exhibit enhanced stability .

Key Research Findings

Positional Isomerism: Ethoxycarbonyl placement (e.g., porphyrin vs. pyrrole derivatives) affects both synthetic yields and functional properties. Mono-substituted porphyrins are more accessible than di-substituted isomers .

Biological Relevance : Ethoxycarbonyl groups are critical for DNA interaction, but their efficacy depends on substituent size and electronic properties .

Biological Activity

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate (CAS Number: 2154-67-8) is a compound belonging to the family of pyrrole derivatives. This article examines its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure with ethoxycarbonyl and hydroxyl functional groups. The molecular formula is C11H17NO3C_{11}H_{17}NO_3, and it has a molecular weight of approximately 215.26 g/mol. The compound's structure allows it to participate in various biochemical reactions due to the presence of reactive functional groups.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that derivatives of tetramethylpyrrole effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Enzyme Inhibition

Ethoxycarbonyl derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of tetramethylpyrrole derivatives indicate potential applications in treating neurodegenerative diseases. These compounds have been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . The mechanism involves modulation of signaling pathways associated with cell survival.

Case Studies

  • In Vivo Studies on Antioxidant Activity :
    A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress in liver tissues. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .
  • Neuroprotective Study :
    In a controlled experiment involving neuronal cell cultures exposed to glutamate toxicity, treatment with this compound resulted in a marked reduction in cell death compared to untreated controls. This suggests its potential as a neuroprotective agent against excitotoxic damage .

Research Findings Summary

Study Focus Findings Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers; enhanced antioxidant enzyme activity
Enzyme InhibitionEffective inhibition of COX enzymes; potential anti-inflammatory effects
Neuroprotective EffectsProtection against glutamate-induced apoptosis in neuronal cells

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